molecular formula C10H12N3NaO7 B1437075 Cytidine-5-carboxylic acid sodium salt CAS No. 64623-37-6

Cytidine-5-carboxylic acid sodium salt

Cat. No. B1437075
CAS RN: 64623-37-6
M. Wt: 309.21 g/mol
InChI Key: POPNOGSMXZYUNX-HCXTZZCQSA-M
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Description

Cytidine-5-carboxylic acid sodium salt is a nucleoside analog that interferes with RNA and DNA synthesis . It is used as an activator for the synthesis of phosphoramidites and is also used in anticancer and antiviral research as a component of DNA .


Molecular Structure Analysis

The molecular formula of Cytidine-5-carboxylic acid sodium salt is C10H12N3NaO7, and its molecular weight is 309.21 . The IUPAC name is sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate .

Scientific Research Applications

Neuroprotective and Cognitive Enhancing Effects

Citicoline, a form of cytidine-5'-diphosphocholine which is structurally related to Cytidine-5-carboxylic acid sodium salt, has been extensively studied for its neuroprotective and cognitive enhancing effects. Research has demonstrated its potential efficacy in treating cognitive deficits, inefficient memory, and early-stage Alzheimer's disease in elderly patients. Citicoline's role in biosynthesis pathways for acetylcholine and neuronal membrane phospholipids, particularly phosphatidylcholine, suggests its utility in improving the structural integrity and functionality of the neuronal membrane. This might aid in membrane repair and contribute to its therapeutic actions in stroke and cognitive dysfunction (Conant & Schauss, 2004)[https://consensus.app/papers/applications-citicoline-stroke-dysfunction-elderly-conant/198ed006cd0b5198b25931e465189649/?utm_source=chatgpt].

Role in Nucleic Acid Conformational Changes

The conformational changes in nucleic acids, influenced by the structure and properties of water under various conditions, are crucial for understanding biological processes. Research indicates that the Z-DNA form, which involves the stabilization by the conjugative effect of cytidine O4' electrons in CG base pairs, can be induced under specific conditions such as low water activity caused by high salt concentrations or high pressure. This emphasizes the importance of cytidine and its derivatives in understanding the mechanisms of conformational transitions in nucleic acids (Barciszewski et al., 2001)[https://consensus.app/papers/role-water-structure-changes-acids-highpressure-barciszewski/055f1a1e96665b9b894c61f757a9ed73/?utm_source=chatgpt].

Anticancer Applications

5-Azacytidine, a ring analogue of cytidine, has shown promise in treating acute myelogenous leukemia through its effects on nucleic acid metabolism. Despite the different chemical structure, the therapeutic use of cytidine derivatives like 5-Azacytidine highlights the potential of such compounds in modulating genetic and epigenetic mechanisms for cancer therapy. The clinical significance of 5-Azacytidine in achieving an overall response rate of 36% with 20% complete remissions in previously treated patients with acute myelogenous leukemia underscores the potential of cytidine derivatives in oncological research (Von Hoff, Slavik, & Muggia, 1976)[https://consensus.app/papers/5azacytidine-drug-effectiveness-acute-leukemia-hoff/8aade1a48c0d5d408f87b387c01b43c2/?utm_source=chatgpt].

properties

IUPAC Name

sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNOGSMXZYUNX-HCXTZZCQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N3NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine-5-carboxylic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytidine-5-carboxylic acid sodium salt
Reactant of Route 2
Cytidine-5-carboxylic acid sodium salt
Reactant of Route 3
Cytidine-5-carboxylic acid sodium salt
Reactant of Route 4
Cytidine-5-carboxylic acid sodium salt
Reactant of Route 5
Cytidine-5-carboxylic acid sodium salt
Reactant of Route 6
Cytidine-5-carboxylic acid sodium salt

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